molecular formula C6H6N2O3 B14138983 5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo- CAS No. 21579-19-1

5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-

Cat. No.: B14138983
CAS No.: 21579-19-1
M. Wt: 154.12 g/mol
InChI Key: DODHKMVRKWNKKX-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-: is a heterocyclic organic compound with the molecular formula C6H6N2O3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo- can be achieved through several methods. One common approach involves the reaction of 5-formyluracil with appropriate reagents under controlled conditions. For example, the reaction of 5-formyluracil with methylamine in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in DNA synthesis, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo- is unique due to its specific structural configuration, which imparts distinct reactivity and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

21579-19-1

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

1-methyl-2,4-dioxopyrimidine-5-carbaldehyde

InChI

InChI=1S/C6H6N2O3/c1-8-2-4(3-9)5(10)7-6(8)11/h2-3H,1H3,(H,7,10,11)

InChI Key

DODHKMVRKWNKKX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)NC1=O)C=O

Origin of Product

United States

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